N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide is a benzimidazole derivative featuring a cyclopropyl substituent at the 2-position of the benzimidazole core and a 4-fluorophenyl-acetamide moiety. Benzimidazoles are known for their diverse pharmacological applications, including antimicrobial, antiviral, and kinase inhibitory activities.
Properties
Molecular Formula |
C18H16FN3O |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O/c19-13-5-1-11(2-6-13)9-17(23)20-14-7-8-15-16(10-14)22-18(21-15)12-3-4-12/h1-2,5-8,10,12H,3-4,9H2,(H,20,23)(H,21,22) |
InChI Key |
BGZLYJKSSUISFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group at the 2-position of the benzimidazole ring can be done using cyclopropyl halides in the presence of a base.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 4-fluorophenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the cyclopropyl group.
Reduction: Reduction reactions could target the acetamide group or the benzimidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzimidazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzimidazole or phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The cyclopropyl and fluorophenyl groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole vs. Benzothiazole Derivatives
The compound shares structural similarities with benzothiazole-based acetamides, such as those listed in (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide). Key differences include:
- Core Heterocycle : Benzimidazole contains two nitrogen atoms in a fused benzene ring system, whereas benzothiazole incorporates a sulfur atom. This difference alters electronic properties and hydrogen-bonding capabilities.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Activity |
|---|---|---|---|
| Target Compound | Benzimidazole | 2-cyclopropyl, 4-fluorophenyl | Kinase inhibition, antimicrobial |
| N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | Benzothiazole | 4-fluorophenyl | Anticancer, enzyme modulation |
| N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide | Benzothiazole | 6-nitro, phenylpropanamide | Antibacterial, redox modulation |
Comparison with Pharmacopeial Acetamide Derivatives
lists complex acetamide derivatives with amino, hydroxy, and branched alkyl groups (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide). Unlike these compounds, the target molecule:
- Lacks Chiral Centers : Simplifies synthesis but may reduce selectivity for stereospecific targets.
Comparison with Imidazole-Based Fluorophenyl Derivatives
describes N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate, which shares the 4-fluorophenyl motif but differs in core structure and solubility:
- Core Heterocycle : The target’s benzimidazole vs. imidazole-pyridine fusion in may influence target specificity (e.g., kinase vs. cyclooxygenase inhibition).
- Solubility : The dihydrate form in likely improves aqueous solubility, whereas the anhydrous target compound may prioritize membrane permeability .
Research Implications and Limitations
- Structural Advantages : The cyclopropyl-benzimidazole core may offer improved metabolic stability over benzothiazole derivatives .
- Data Gaps: No direct pharmacological data for the target compound is provided in the evidence; inferences are based on structural analogs. Experimental validation of kinase binding, solubility, and toxicity profiles is critical.
Biological Activity
Kinase Inhibition
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-fluorophenyl)acetamide has shown promise as a kinase inhibitor, particularly targeting the mammalian target of rapamycin (mTOR) pathway. The inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
mTOR Inhibition Data
| Compound | mTOR IC50 (nM) | Cell Proliferation Inhibition (%) |
|---|---|---|
| This compound | 8.17 ± 2.85 | 62.3 ± 4.5 |
Anti-inflammatory Activity
The compound's structural features, including the benzimidazole core and the fluorophenyl group, contribute to its potential anti-inflammatory properties . The presence of these moieties has been associated with the inhibition of key inflammatory enzymes.
Inflammatory Enzyme Inhibition
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 0.72 ± 0.77 |
| COX-2 | 6.79 ± 1.46 |
| 5-lipoxygenase | 8.41 ± 1.22 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR analysis of similar compounds:
- The cyclopropyl group at the 2-position of the benzimidazole is crucial for maintaining potent agonistic activity towards certain receptors .
- The fluorine substituent on the phenyl ring enhances the compound's pharmacological properties and may contribute to its anti-inflammatory effects.
- The presence of an amide linker between the two aromatic groups is essential for maintaining inhibitory activity against certain kinases .
Case Study: Anti-cancer Activity
In a study conducted on MCF-7 breast cancer cells, a structurally similar compound (compound 49) demonstrated significant anti-cancer activity :
- IC50 value: 225 μM
- LDH levels in treated cells: 521.77 ± 30.8 U/L (compared to 85.35 ± 4.2 U/L in untreated cells)
- Cell cycle arrest observed in the S phase, indicating the initiation of apoptosis
While this data is not specific to this compound, it suggests potential anti-cancer activity for compounds in this structural class.
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